molecular formula C8H11N3O3 B082822 1-Phenylguanidine carbonate CAS No. 14018-90-7

1-Phenylguanidine carbonate

Cat. No.: B082822
CAS No.: 14018-90-7
M. Wt: 197.19 g/mol
InChI Key: XDSYAIICRRZSJX-UHFFFAOYSA-N
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Description

1-Phenylguanidine carbonate is a chemical compound with the molecular formula C8H11N3O3. It is a salt formed from the reaction of 1-phenylguanidine and carbonic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

1-Phenylguanidine carbonate, also known as Phenylguanidine carbonate salt, is a chemical compound with the linear formula C6H5NHC(=NH)NH2·(H2CO3)x . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Biochemical Pathways

It has been used in the preparation of various bioactive compounds , suggesting that it may play a role in several biochemical reactions.

Result of Action

It has been used in the synthesis of various bioactive compounds , indicating that it may have significant effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylguanidine carbonate can be synthesized by reacting 1-phenylguanidine with carbonic acid. The reaction typically involves dissolving 1-phenylguanidine in a suitable solvent, such as water or ethanol, and then adding carbonic acid. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and dried under reduced pressure .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylguanidine carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-Phenylguanidine hydrochloride
  • 1-Phenylguanidine sulfate
  • N-Phenylguanidine carbonate

Comparison: 1-Phenylguanidine carbonate is unique in its ability to form stable salts with carbonic acid, which enhances its solubility and stability compared to other similar compounds. This property makes it particularly useful in applications where solubility and stability are critical .

Properties

IUPAC Name

carbonic acid;2-phenylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.CH2O3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSYAIICRRZSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(N)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6685-76-3
Record name Carbonic acid, compd. with N-phenylguanidine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6685-76-3
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DSSTOX Substance ID

DTXSID70216974
Record name Carbonic acid, compound with phenylguanidine (1:1)
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Molecular Weight

197.19 g/mol
Source PubChem
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CAS No.

6291-89-0, 14018-90-7, 6685-76-3
Record name Phenylguanidine carbonate
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Record name Carbonic acid, compd. with N-phenylguanidine (1:?)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Carbonic acid, compound with phenylguanidine (1:1)
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Record name NSC8170
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Record name Carbonic acid, compound with phenylguanidine (1:1)
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Record name Carbonic acid, compound with phenylguanidine (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 1-phenylguanidine carbonate in the context of the provided research?

A1: The research papers showcase this compound as a key building block for synthesizing various pyrimidine derivatives with fungicidal properties. [, , ] It acts as a reagent, providing the guanidine moiety for the formation of the pyrimidine ring, a common structural feature in many fungicides.

Q2: Can you provide an example of a reaction involving this compound and its role in the synthesis process?

A2: In the synthesis of Cyprodinil, a known fungicide, this compound reacts with 1-cyclopropyl-1,3-butanedione in a cyclization reaction. [] This reaction forms the substituted pyrimidine ring that is essential for Cyprodinil's fungicidal activity. The reaction is typically carried out in methylbenzene as a solvent at an elevated temperature.

Q3: What structural information about the final products synthesized using this compound is confirmed in these studies?

A3: The research papers confirm the structure of the synthesized compounds, which are derived from this compound, using techniques like 1H NMR (proton nuclear magnetic resonance) and IR (infrared) spectroscopy. [, ] These techniques provide insights into the arrangement of atoms and functional groups within the molecule, confirming the successful incorporation of the guanidine moiety from this compound into the final structure.

Q4: Besides its use in synthesizing Cyprodinil, are there other applications of this compound in organic synthesis highlighted in the research?

A4: Yes, the research indicates that this compound is a versatile reagent for synthesizing a range of 2-(phenylamino)pyrimidines, not just Cyprodinil. [, ] For instance, one study used it to create a compound structurally similar to Cyprodinil but with a methoxyacrylate group, demonstrating its utility in generating diverse chemical structures for potential fungicidal applications. [] Another study used it to synthesize a series of 2-(phenylamino)-4-(trifluoromethyl)-1,6-dihydropyrimidine derivatives with potential biological activity. []

Q5: Were there any findings on the efficiency of reactions involving this compound?

A5: One study reported a 72.4% overall yield for Cyprodinil synthesis using this compound with a purity of 96.1%. [] These findings suggest that reactions using this compound can be relatively efficient, although optimization of reaction conditions is crucial for maximizing yield and purity. Another study highlighted the efficiency of sulfamic acid as a catalyst in reactions with this compound, leading to high yields under mild and environmentally friendly conditions. []

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